4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride
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Overview
Description
4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4BrClFNO3S and a molecular weight of 316.53 g/mol . This compound is characterized by the presence of bromine, fluorine, carbamoyl, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride involves several steps. Industrial production methods may involve bulk manufacturing and sourcing of raw materials, followed by controlled chemical reactions to ensure high purity and yield .
Chemical Reactions Analysis
4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride can be compared with similar compounds such as:
2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride: This compound has a similar structure but with different positions of the bromine and fluorine atoms.
4-Bromo-2-fluorobenzoyl chloride: This compound lacks the carbamoyl and sulfonyl chloride groups, making it less reactive in certain types of reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications.
Properties
IUPAC Name |
4-bromo-5-carbamoyl-2-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO3S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLCLHNURHAFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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